2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonsäure

Übersicht

Beschreibung

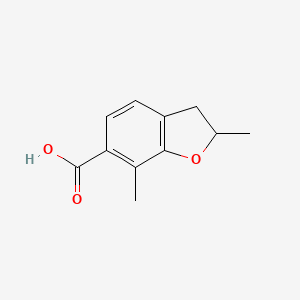

“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of benzofuran compound .

Synthesis Analysis

Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” consists of a benzofuran ring with two methyl groups at the 2 and 7 positions, and a carboxylic acid group at the 6 position .Chemical Reactions Analysis

While specific chemical reactions involving “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” are not mentioned in the search results, benzofuran compounds in general have been shown to exhibit a wide range of reactions due to their versatile structure .Physical And Chemical Properties Analysis

“2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” has a molecular weight of 192.21. Its melting point is between 177.2-179.5 °C, and its predicted boiling point is 322.3±31.0 °C. The predicted density is 1.213±0.06 g/cm3, and the predicted pKa is 4.07±0.40 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranderivate haben signifikante Antitumoraktivitäten gezeigt. Sie können das Zellwachstum in verschiedenen Krebszellen wie Leukämie, nicht-kleinzelligem Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs hemmen .

Antibakterielle Mittel

Benzofurane wurden auf ihre potente antibakterielle Aktivität untersucht. Substituenten an bestimmten Positionen im Benzofuran-Kern können diese Aktivität verstärken .

Chemische Synthese

Analytische Studien

Die Eigenschaften der Verbindung wie Molekulargewicht und Formel können in analytischen Studien wie NMR, HPLC, LC-MS und UPLC verwendet werden, um ihr Verhalten und ihre Wechselwirkungen zu verstehen .

Zukünftige Richtungen

Benzofuran compounds, including “2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for use as therapeutic drugs .

Wirkmechanismus

Target of Action

Benzofuran derivatives have been shown to have a broad range of biological activities, indicating that they likely interact with multiple targets. These can include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, some benzofuran derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis or degradation of certain molecules, or alter signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives would depend on their specific chemical structures. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of benzofuran derivatives can vary widely. They might lead to changes in cell growth, cell death, or cell function, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and other conditions .

Biochemische Analyse

Biochemical Properties

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction suggests that 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid may interact with ion channels or transporters involved in sodium ion regulation. Additionally, it may interact with proteins involved in cardiac function, potentially influencing heart rhythm and contractility.

Cellular Effects

The effects of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its ability to inhibit sodium ion influx can impact cellular excitability and signal transduction in cardiac cells. Furthermore, changes in gene expression related to ion channel regulation and metabolic pathways may occur in response to the presence of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid.

Molecular Mechanism

At the molecular level, 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s interaction with sodium ion channels suggests a mechanism of action involving the blockade or modulation of these channels, leading to altered ion flux and cellular excitability. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, further influencing cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid in in vitro or in vivo studies can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects on cardiac function by modulating ion channels and reducing arrhythmias . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to cardiac cells. Threshold effects have been noted, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound may influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with ion channels can affect cellular energy metabolism by altering ion gradients and membrane potential. Additionally, the compound’s effects on gene expression can lead to changes in the levels of metabolites and the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins may facilitate the distribution of the compound to target tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is critical for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the plasma membrane can facilitate interactions with ion channels, while its presence in the cytoplasm or nucleus can influence gene expression and metabolic pathways. The subcellular distribution of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is essential for understanding its mechanism of action and overall impact on cellular function.

Eigenschaften

IUPAC Name |

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIFRUQLOJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660677 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467427-84-5 | |

| Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

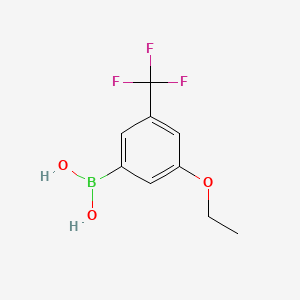

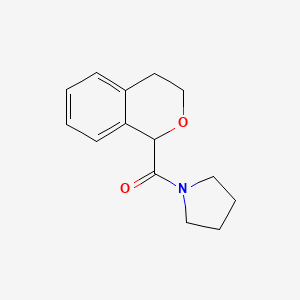

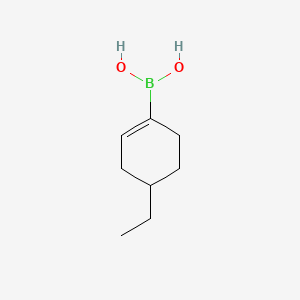

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)